![molecular formula C20H24N2O6S B2863631 2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922096-76-2](/img/structure/B2863631.png)
2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O6S and its molecular weight is 420.48. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Given the structural similarity to other benzoxazepine derivatives, this compound may exhibit antitumor properties. Benzoxazepines have been studied for their potential to inhibit the growth of cancer cells. The dimethoxy groups could potentially enhance solubility, allowing for better bioavailability in physiological conditions .
Aromatase Inhibition
The sulfonamide group in the compound is known for its involvement in aromatase inhibition. Aromatase inhibitors are crucial in the treatment of estrogen-sensitive cancers, such as breast cancer, by reducing the production of estrogen .
Siderophore-Mediated Drug Delivery
The compound’s structure suggests potential use in siderophore-mediated drug delivery systems. Siderophores are molecules that bind and transport iron into cells, and attaching therapeutic agents to siderophore-like structures can enhance their uptake by cancer cells .
Corticotrophin-Releasing Factor Antagonism
Benzoxazepine derivatives have shown activity as corticotrophin-releasing factor 1 receptor antagonists. This application could be relevant in the development of treatments for depression and anxiety, as these receptors are involved in the stress response .
Leukotriene Antagonism
The compound could be explored for its leukotriene antagonistic properties. Leukotrienes are involved in inflammatory responses, and their antagonism can be beneficial in conditions like asthma and allergic rhinitis .
Antiparasitic Activity
Given the presence of a benzoxazepine core, the compound might exhibit activity against parasitic organisms. Similar structures have been tested against protozoan parasites, indicating potential use in treating diseases like Human African Trypanosomiasis .
Photostabilization in Polymers
The aromatic and heterocyclic nature of the compound suggests its use in the photostabilization of polymers. Such compounds can absorb UV light and dissipate the energy as heat, preventing polymer degradation .
Neuroprotective Agent
The structural complexity and presence of multiple functional groups indicate that this compound could act as a neuroprotective agent. It could potentially mitigate oxidative stress or excitotoxicity, which are common pathways leading to neuronal damage .
properties
IUPAC Name |
2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-20(2)12-28-17-10-13(6-8-15(17)22(3)19(20)23)21-29(24,25)18-11-14(26-4)7-9-16(18)27-5/h6-11,21H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHQVNYBYPLJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide |
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